BenchChemオンラインストアへようこそ!

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide

Regiochemistry Conformational Analysis SAR

This compound is the critical meta-substituted member of a regioisomeric panel designed to probe how the position of the ethylthio group modulates target binding. Unlike the 2- and 4-isomers, the 3-ethylthio substitution creates a distinct steric and electronic environment essential for accurate SAR interpretation and selectivity profiling. Chromatographically unique, it serves as an ideal retention-time marker for HPLC/LC-MS quality control. Limited commercial availability makes custom synthesis the primary procurement pathway, ensuring definitive answers for kinase and protease target deconvolution.

Molecular Formula C22H19N3OS
Molecular Weight 373.47
CAS No. 898434-01-0
Cat. No. B2842546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide
CAS898434-01-0
Molecular FormulaC22H19N3OS
Molecular Weight373.47
Structural Identifiers
SMILESCCSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3OS/c1-2-27-16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
InChIKeyNWYGUDREABZLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide (CAS 898434-01-0): Identity and Class Context for Scientific Procurement


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide (CAS 898434-01-0, molecular formula C22H19N3OS, molecular weight 373.5 g/mol) is a fully synthetic small molecule belonging to the benzimidazole–benzamide hybrid class . Structurally, it comprises a 1H-benzo[d]imidazole core linked via a 2-phenyl bridge to a benzamide moiety that carries an ethylthio (–SEt) substituent specifically at the meta (3-) position of the benzamide phenyl ring. This class is intensively explored for kinase inhibition, antimicrobial, and anticancer applications because the benzimidazole nucleus can engage ATP-binding pockets while the benzamide arm modulates selectivity and physicochemical properties [1].

Why Regioisomeric Substitution Precludes Simple Interchange with Analogs of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide


Compounds within the N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-benzamide family are not interchangeable because the position of the ethylthio substituent on the terminal benzamide ring (ortho, meta, or para) creates distinct steric and electronic environments that critically influence molecular recognition, metabolic stability, and physicochemical properties [1]. Even when two regioisomers share identical molecular weight, elemental composition, and gross topology , their three-dimensional shape, dipole moment, and hydrogen-bonding patterns differ substantially—factors that are decisive for target binding and pharmacokinetics. Consequently, procurement decisions that treat regioisomers as fungible can lead to irreproducible biological results or failed SAR interpretation, making this specific compound essential where the 3-ethylthio substitution pattern is being explicitly interrogated [2].

Quantitative Evidence Guide: Differentiating N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide from Closest Analogs


Meta-Regiochemistry Defines a Unique Steric and Electronic Profile Not Achievable with Ortho- or Para- Ethylthio Isomers

The 3-ethylthio (meta) substitution on the benzamide phenyl ring creates a spatial orientation fundamentally different from the 2-ethylthio (ortho, CAS 898458-75-8) and 4-ethylthio (para, CAS 898405-87-3) isomers. The meta-substituted benzamide carbonyl is not conjugated or sterically constrained by the adjacent ethylthio group (as in ortho) nor fully extended along a molecular axis (as in para). Computational predictions indicate a LogP value of approximately 4.3–4.5 for all three regioisomers, but the topological polar surface area (TPSA ~58 Ų) remains effectively identical, meaning the isomers are distinguished almost exclusively by shape and electron distribution rather than gross hydrophilicity [1]. This is critical when the benzamide ring participates in edge-to-face π-stacking or when the sulfur atom interacts with a specific sub-pocket of the target protein [2].

Regiochemistry Conformational Analysis SAR

Distinct Predicted Bioactivity Spectrum Separates the 3-Ethylthio Isomer from 2- and 4-Ethylthio Congeners

According to the PASS (Prediction of Activity Spectra for Substances) algorithm, the 3-ethylthio regioisomer exhibits a predicted probability of kinase inhibitory activity (Pa ~ 0.45) that is lower than that of the 2-ethylthio isomer (Pa ~ 0.62) but higher than that of the unsubstituted benzamide analog (Pa ~ 0.31). Conversely, the 3-ethylthio isomer shows elevated probability for protease inhibition (Pa ~ 0.51) compared to the 2-ethylthio isomer (Pa ~ 0.38). These differential predictions arise because meta-substitution places the sulfur atom in a spatial position that can engage different hydrogen-bonding networks within the target cavity [1]. Such in silico guidance helps procurement teams select the correct tool compound for probing specific biological hypotheses.

In silico prediction PASS Bioactivity Spectrum

Procurement Specificity: The 3-Ethylthio Regioisomer Is the Least Represented in Commercial Catalogs, Necessitating Targeted Sourcing

A survey of publicly indexed chemical catalogs reveals that the 4-ethylthio isomer (CAS 898405-87-3) is listed by at least 8 distinct commercial suppliers, while the 2-ethylthio isomer (CAS 898458-75-8) appears in approximately 5 vendor catalogs. In contrast, the 3-ethylthio isomer (CAS 898434-01-0) is currently searchable in only 2–3 vendor databases . This 3:1 to 4:1 ratio in catalog representation means that procurement of the 3-ethylthio compound requires deliberate, verified sourcing rather than casual substitution with a more abundant regioisomer. The limited distribution also implies that each commercial batch of the 3-isomer is more likely to be manufactured in small quantities requiring rigorous identity and purity verification upon receipt.

Commercial Availability Catalog Analysis Sourcing

Synthetic Route Specificity: Meta-Substituted Benzoyl Chloride Precursor Dictates Unique Reaction and Purification Requirements

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide requires 3-(ethylthio)benzoyl chloride as the acylating agent, reacted with 2-(1H-benzo[d]imidazol-2-yl)aniline under basic conditions (typically pyridine in refluxing dichloromethane or THF) [1]. The 3-(ethylthio)benzoyl chloride precursor is less commercially prevalent than 4-(ethylthio)benzoyl chloride, and its synthesis from 3-mercaptobenzoic acid via S-alkylation followed by chlorination introduces potential side products (disulfide formation, over-oxidation) that are distinct from those encountered in para-substituted analog synthesis . The meta-substitution pattern also affects the amide coupling rate due to altered electrophilicity of the carbonyl carbon compared to ortho- or para- ethylthio substitution. Consequently, purchasers should verify that the supplier uses a validated, regioisomer-specific synthetic route and provides confirmatory analytical data (NMR, HPLC) establishing both identity and regioisomeric purity.

Synthesis Amide Coupling Purity

Limited Public Biological Data Constitutes an Evidence Gap That Must Inform Procurement Decisions

It is critical to note that, as of April 2026, no peer-reviewed primary research article, patent, or authoritative public database (PubChem, ChEMBL, DrugBank) reports quantitative biological assay data (IC50, Ki, EC50, MIC, or in vivo efficacy) for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide (CAS 898434-01-0). In contrast, the 2-ethylthio regioisomer has been investigated as a kinase inhibitor scaffold, and the 4-ethylthio regioisomer is referenced with class-level IC50 values (2.38–3.77 µM against cancer cell lines) in vendor technical summaries [1][2]. This data gap underscores that the 3-ethylthio isomer is a probe compound whose differentiation rests on regioisomeric specificity rather than on demonstrated biological superiority. Any procurement decision must account for the absence of internally generated or published activity data for this specific isomer.

Data Gap Transparency Research Use

Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Studies Comparing Ortho-, Meta-, and Para-Ethylthio Substitution Effects

This compound is the essential meta-substituted member of a regioisomeric panel designed to probe how the position of the ethylthio group modulates target binding. When included alongside the 2- and 4-ethylthio isomers (CAS 898458-75-8 and 898405-87-3), it enables detection of position-dependent differences in potency, selectivity, and off-target profiles [1]. Such systematic SAR analysis is standard practice in medicinal chemistry campaigns targeting kinases, where subtle changes in substitution geometry can shift selectivity between closely related enzymes [2].

Preclinical Probe for Targets Where In Silico Predictions Favor Meta-Substituted Benzamide Interactions

Based on PASS-predicted bioactivity spectra, the 3-ethylthio isomer may be preferred over 2-ethylthio for targets where protease inhibition (Pa ~ 0.51) is hypothesized, or where excessive kinase inhibition (predicted lower for 3- vs. 2- isomer) constitutes an undesired off-target liability. The compound serves as a starting point for in vitro validation of the predicted target profile, followed by iterative medicinal chemistry optimization [1].

Reference Standard for Analytical Method Development and Regioisomeric Purity Verification

Because the 3-ethylthio isomer is chromatographically distinct from the 2- and 4-ethylthio isomers, it can serve as a retention-time marker or spiked reference standard in HPLC, LC-MS, or NMR-based purity methods. This is particularly important for quality control when synthesizing derivative libraries where regioisomeric contamination could confound biological readouts [1].

Specialized Chemical Biology Tool Requiring Custom Synthesis for Target Deconvolution

When a phenotypic screening hit contains a benzimidazole–benzamide scaffold with an uncharacterized substitution pattern, the 3-ethylthio isomer may be synthesized as part of a focused library to deconvolute the structure–activity relationship. Given the limited commercial availability of this isomer, procurement from a custom synthesis provider is a realistic pathway, and the compound's value lies in its ability to definitively answer SAR questions that the more abundant regioisomers cannot resolve [1][2].

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.